4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including an acetyl group, a methoxy group, and a benzenesulfonamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions often include the use of degassed solvents and inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or modulate the function of receptors involved in disease pathways. For example, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-acetyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide: Unique due to its specific combination of functional groups and potential biological activities.
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core but differ in their substituents and biological activities.
Benzenesulfonamide derivatives: These compounds have the benzenesulfonamide moiety and are known for their diverse pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its ability to interact with multiple molecular targets and its potential for use in various therapeutic applications. Its specific structure allows for selective inhibition of enzymes and modulation of receptors, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-acetyl-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4S/c1-14(26)15-6-8-18(9-7-15)30(27,28)24-17-5-3-4-16(12-17)19-13-25-20(22-19)10-11-21(23-25)29-2/h3-13,24H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMKXTGYTLXJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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